7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 923673-60-3
Cat. No.: VC4325350
Molecular Formula: C23H27N5O5
Molecular Weight: 453.499
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923673-60-3 |
|---|---|
| Molecular Formula | C23H27N5O5 |
| Molecular Weight | 453.499 |
| IUPAC Name | 7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C23H27N5O5/c1-14-7-8-17(10-15(14)2)33-13-16(29)12-28-19-20(26(3)23(31)27(4)21(19)30)25-22(28)24-11-18-6-5-9-32-18/h5-10,16,29H,11-13H2,1-4H3,(H,24,25) |
| Standard InChI Key | PRXGFRCAMOHIAU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O)C |
Introduction
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 923673-60-3, is a complex organic molecule featuring a purine backbone modified with a 3,4-dimethylphenoxy group and a furan-2-ylmethylamino moiety. This compound is of interest due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step reactions, including the formation of the purine ring, introduction of the furan-2-ylmethylamino group, and incorporation of the 3,4-dimethylphenoxy moiety. Detailed synthesis protocols would involve careful selection of reagents and conditions to ensure high yield and purity.
Biological Activities
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structural features often exhibit a range of biological effects, including:
-
Pharmacological Targets: Potential targets could include enzymes, receptors, or other proteins involved in signaling pathways.
-
Biological Assays: In vitro and in vivo studies would be necessary to determine the compound's efficacy and safety profile.
Spectroscopic and Analytical Data
Spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are typically used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure and can help identify functional groups present.
Potential Applications
Given its structural complexity and potential for interaction with biological systems, this compound could be explored for various applications, including:
-
Pharmaceutical Development: As a lead compound or intermediate in drug synthesis.
-
Biological Research: As a tool for studying cellular processes or as a probe for specific biological targets.
Future Directions
-
Biological Screening: Conduct comprehensive biological assays to identify potential therapeutic applications.
-
Synthetic Optimization: Develop more efficient synthesis routes to improve yield and reduce costs.
-
Structural Modifications: Explore structural analogs to enhance biological activity or improve pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume